

A Comparative Purity Analysis of Commercial 2-Hydroxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-2-phenylpropanoic acid*

Cat. No.: *B019245*

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This guide provides a comprehensive comparison of the purity of commercially available **2-Hydroxy-2-phenylpropanoic acid**, commonly known as atrolactic acid. This critical chiral building block is utilized in the synthesis of a variety of pharmaceuticals and fine chemicals, making its purity profile a paramount concern for researchers and developers. This document outlines the stated purities from major chemical suppliers and details robust analytical methodologies for independent verification, supported by experimental protocols and data presentation guidelines.

Commercial Grade Purity Overview

A survey of prominent chemical suppliers indicates that the standard commercial grade for **2-Hydroxy-2-phenylpropanoic acid** typically guarantees a minimum purity of 98.0%, as determined by High-Performance Liquid Chromatography (HPLC). While suppliers provide certificates of analysis, lot-to-lot variability is inherent, underscoring the importance of independent analytical verification for sensitive applications.

Supplier	Product Name	Stated Purity	Analytical Method
Supplier A	2-Hydroxy-2-phenylpropanoic acid	≥98.0%	HPLC
Supplier B	Atrolactic acid	≥98%	HPLC
Supplier C	2-Hydroxy-2-phenylpropanoic acid	98%	Not Specified

Note: This table is a summary of publicly available information and may not reflect the most current product specifications. It is crucial to consult the supplier's specific lot documentation for precise purity data.

Analytical Methodologies for Purity Determination

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment of **2-Hydroxy-2-phenylpropanoic acid**. This includes not only determining the overall purity but also quantifying the enantiomeric excess (e.e.), a critical parameter for chiral molecules.

High-Performance Liquid Chromatography (HPLC) for Chiral and Achiral Purity

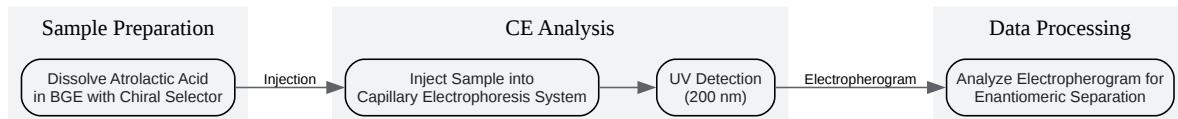
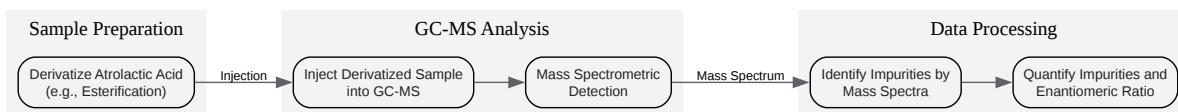
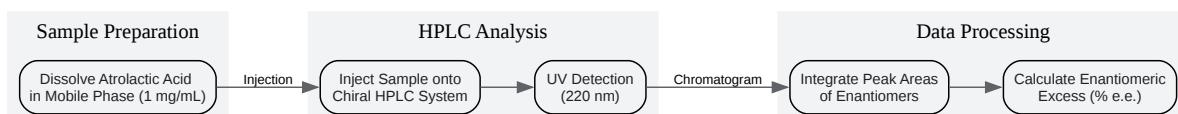
HPLC is the most prevalent method for assessing the purity of atrolactic acid. Chiral HPLC, in particular, is essential for determining the enantiomeric excess.

Experimental Protocol: Chiral HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
- Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative, is often effective for separating the enantiomers of α -hydroxy acids.
- Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small percentage of an acidic

modifier like trifluoroacetic acid (TFA) to improve peak shape. A common starting point is a ratio of 90:10 (v/v) hexane to isopropanol with 0.1% TFA.

- Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
- Detection: UV detection at 220 nm is suitable for the phenyl group in atrolactic acid.
- Sample Preparation: Prepare a 1 mg/mL solution of the commercial **2-Hydroxy-2-phenylpropanoic acid** in the mobile phase.
- Analysis: Inject a racemic standard of atrolactic acid to determine the retention times of the (R)- and (S)-enantiomers. Subsequently, inject the sample solution to quantify the peak areas of both enantiomers. The enantiomeric excess can be calculated using the formula: % e.e. = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com